molecular formula C14H23BN2O2 B1428744 1-(cyclobutylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1233526-47-0

1-(cyclobutylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1428744
M. Wt: 262.16 g/mol
InChI Key: KNRSHJUPUUIKJW-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CMP) is an organic compound that has been studied extensively for its potential applications in scientific research and laboratory experiments. CMP is a cyclic boronate ester, which is an important class of organic compounds due to their unique properties. CMP has been used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent probe for live cell imaging.

Scientific Research Applications

Synthesis and Structural Analysis

1-(cyclobutylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and its derivatives are key in the synthesis and characterization of organic compounds with diverse applications. Studies have shown the successful synthesis and detailed structural analysis of similar compounds, employing techniques like FT-IR, NMR spectroscopy, MS, and X-ray diffraction. Such analyses provide crucial insights into the molecular structures, which are essential for various applications in scientific research (Liao et al., 2022); (Yang et al., 2021).

Application in Biologically Active Compounds

The derivatives of 1-(cyclobutylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole are integral in the synthesis of biologically active compounds. For example, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of various biologically active molecules, including crizotinib, a notable pharmaceutical compound (Kong et al., 2016).

Role in Polymer Synthesis

Compounds with the 1,3,2-dioxaborolan-2-yl group play a crucial role in the synthesis of polymers. They are used in the preparation of copolymers with significant photoluminescent and electroluminescent properties. These materials have potential applications in the field of electronics and optoelectronics, demonstrating the versatility of this chemical class in material science (Cheon et al., 2005).

Use in Conjugated Polymers for Electronics

The derivatives of 1-(cyclobutylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole are also employed in the synthesis of conjugated polymers, which are critical for electronic applications. These polymers, developed through Suzuki coupling reactions, display brilliant colors and are soluble in various organic solvents, making them suitable for applications in organic electronics and optoelectronic devices (Zhu et al., 2007).

properties

IUPAC Name

1-(cyclobutylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O2/c1-13(2)14(3,4)19-15(18-13)12-8-16-17(10-12)9-11-6-5-7-11/h8,10-11H,5-7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRSHJUPUUIKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclobutylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.05 g, 0.2 mmol), (bromomethyl)cyclobutane (58 mg, 0.39 mmol, Aldrich, Cat. No. 226998), and cesium carbonate (250 mg, 0.77 mmol) in acetonitrile (1 mL) was stirred at 90° C. for 2 h. After cooling it was quenched with water. The product was extracted with ethyl acetate. The extract was washed with water twice, brine once; dried over Na2SO4. After filtration the filtrate was concentrated to yield 64 mg of the product which was directly used in the next step reaction without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Jörg, ET van der Westhuizen, Y Lu, KHC Choy… - European Journal of …, 2023 - Elsevier
Translation of muscarinic acetylcholine receptor (mAChR) agonists into clinically used therapeutic agents has been difficult due to their poor subtype selectivity. M 4 mAChR subtype-…
Number of citations: 0 www.sciencedirect.com

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